molecular formula C10H9NO3 B13651452 Ethyl furo[2,3-b]pyridine-3-carboxylate

Ethyl furo[2,3-b]pyridine-3-carboxylate

Cat. No.: B13651452
M. Wt: 191.18 g/mol
InChI Key: BCZPIPPZTDKDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl furo[2,3-b]pyridine-3-carboxylate is a fused heterocyclic compound featuring a pyridine ring fused to a furan moiety at the [2,3-b] position. Its molecular formula is C₁₁H₉NO₃, with an ethyl ester group at position 2. This compound serves as a versatile scaffold in medicinal chemistry due to its balanced lipophilicity, electronic properties, and capacity for functionalization. Its applications span anticancer, antimicrobial, and anti-inflammatory research, with activity often linked to interactions with enzymes or receptors involved in disease pathways .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

ethyl furo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8-6-14-9-7(8)4-3-5-11-9/h3-6H,2H2,1H3

InChI Key

BCZPIPPZTDKDRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl furo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, which undergoes successive deamination, hydrolysis, and decarboxylation . Another method involves starting with 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid, followed by decarboxylation, reduction, and deamination reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl furo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of ethyl furo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to disrupt key cellular signaling pathways by binding to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This binding leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The biological and chemical properties of furo[2,3-b]pyridine derivatives are highly sensitive to substituent positions and functional groups. Key comparisons include:

Table 1: Substituent Effects on Bioactivity
Compound Name Substituents/Features Notable Activities References
Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate Cyano (C≡N) at position 6; methyl at position 3 Antimicrobial, kinase inhibition
Methyl 5-cyano-4-methylfuro[2,3-b]pyridine Cyano at position 5; methyl at position 4 Antimicrobial
Ethyl 5-(trifluoromethyl)furo[2,3-b]pyridine CF₃ at position 5 Anticancer (enhanced reactivity)
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate Oxo group at position 3; dihydrofuran ring Anticancer (enzyme inhibition)
Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate Bromophenyl at position 6; CF₃ at position 4 Targeted kinase inhibition

Key Observations :

  • Cyano Groups: Position 6 (as in Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate) enhances kinase inhibition, while position 5 (Methyl 5-cyano-4-methylfuro[2,3-b]pyridine) correlates with broad-spectrum antimicrobial activity .
  • Trifluoromethyl (CF₃) Groups: Electron-withdrawing CF₃ groups improve metabolic stability and target binding. For example, Ethyl 5-(trifluoromethyl)furo[2,3-b]pyridine shows 2–3× higher cytotoxicity in cancer cell lines than non-fluorinated analogs .
  • Halogenated Aromatics: Bromine at position 6 (Ethyl 3-amino-6-(4-bromophenyl)-...) increases selectivity for tyrosine kinases compared to chlorine analogs, likely due to enhanced hydrophobic interactions .

Ring Fusion and Isosteric Replacements

Alterations in ring fusion patterns or heteroatom placement significantly impact reactivity and applications:

Table 2: Ring Fusion Comparisons
Compound Name Core Structure Unique Properties References
Ethyl furo[2,3-b]pyridine-3-carboxylate Furo[2,3-b]pyridine Balanced solubility; moderate logP
Ethyl furo[3,2-c]pyridine-2-carboxylate Furo[3,2-c]pyridine Enhanced π-stacking (material science)
Ethyl thieno[2,3-b]pyridine-3-carboxylate Thieno[2,3-b]pyridine (S atom) Improved redox stability
Ethyl pyrrolo[2,3-b]pyridine-3-carboxylate Pyrrolo[2,3-b]pyridine (N atom) DNA intercalation potential

Key Observations :

  • Furan vs. Thiophene: Replacing oxygen with sulfur (thieno[2,3-b]pyridine) increases thermal stability and redox activity, making it suitable for optoelectronic materials .
  • Furo vs. Pyrrolo : Pyrrolo[2,3-b]pyridine derivatives (e.g., Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) exhibit stronger DNA binding due to the nitrogen-rich core, whereas furan analogs prioritize enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.